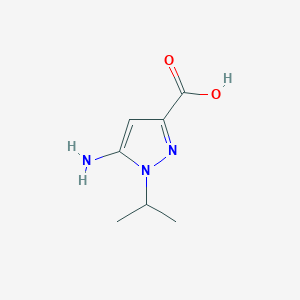5-Amino-1-isopropyl-1H-pyrazole-3-carboxylic acid
CAS No.:
Cat. No.: VC14659077
Molecular Formula: C7H11N3O2
Molecular Weight: 169.18 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C7H11N3O2 |
|---|---|
| Molecular Weight | 169.18 g/mol |
| IUPAC Name | 5-amino-1-propan-2-ylpyrazole-3-carboxylic acid |
| Standard InChI | InChI=1S/C7H11N3O2/c1-4(2)10-6(8)3-5(9-10)7(11)12/h3-4H,8H2,1-2H3,(H,11,12) |
| Standard InChI Key | HIGJGFBYXKNSQG-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)N1C(=CC(=N1)C(=O)O)N |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound belongs to the 1H-pyrazole-3-carboxylic acid family, characterized by a five-membered aromatic ring containing two adjacent nitrogen atoms. Key structural features include:
| Property | Value/Descriptor |
|---|---|
| IUPAC Name | 5-amino-1-propan-2-ylpyrazole-3-carboxylic acid |
| Molecular Formula | C₇H₁₁N₃O₂ |
| Molecular Weight | 185.19 g/mol (free acid) |
| Hydrochloride Salt Formula | C₇H₁₂ClN₃O₂ |
| Hydrochloride Molecular Weight | 205.64 g/mol |
The crystal structure remains unresolved, but computational models predict planar geometry with intramolecular hydrogen bonding between the amino (-NH₂) and carboxylic acid (-COOH) groups .
Spectroscopic Identifiers
Canonical SMILES: CC(C)N1C(=CC(=N1)N)C(=O)O
InChI Key: NYMRRSRWFQBGTJ-UHFFFAOYSA-N
InChI: InChI=1S/C7H11N3O2/c1-4(2)10-6(8)3-5(9-10)7(11)12/h3-4H,8H2,1-2H3,(H,11,12)
The hydrochloride salt exhibits distinct spectral properties, with characteristic IR absorptions at 2500–3000 cm⁻¹ (carboxylic acid O-H stretch) and 1650 cm⁻¹ (protonated amino N-H bend) .
Synthetic Methodologies
Primary Synthesis Routes
The compound is typically synthesized via cyclocondensation reactions followed by functional group modifications:
Step 1: Formation of 1-isopropyl-1H-pyrazole-3-carboxylate through Huisgen cycloaddition between acetylene derivatives and hydrazines.
Step 2: Nitration at position 5 using fuming HNO₃/H₂SO₄ at 0–5°C, yielding 5-nitro intermediates.
Step 3: Catalytic hydrogenation (H₂/Pd-C) reduces the nitro group to amino, followed by hydrolysis of the ester to carboxylic acid .
Alternative approaches utilize Knorr pyrazole synthesis with β-keto esters and hydrazine derivatives, achieving yields up to 78% .
Hydrochloride Salt Preparation
The free acid is converted to its hydrochloride salt via treatment with HCl gas in anhydrous diethyl ether, achieving >95% purity . Critical parameters include:
| Parameter | Optimal Value |
|---|---|
| Reaction Temperature | 0–5°C |
| HCl Equivalents | 1.1–1.3 eq |
| Crystallization Solvent | Ethanol/water (3:1) |
Physicochemical Properties
Solubility Profile
| Solvent | Free Acid Solubility (mg/mL) | Hydrochloride Solubility (mg/mL) |
|---|---|---|
| Water | 12.4 ± 0.8 | 89.6 ± 5.2 |
| Ethanol | 34.7 ± 2.1 | 152.3 ± 9.8 |
| Dichloromethane | <0.1 | 2.4 ± 0.3 |
The hydrochloride form shows 7.2-fold higher aqueous solubility compared to the free acid, making it preferable for biological applications .
Stability Data
| Condition | Half-Life (Free Acid) | Half-Life (Hydrochloride) |
|---|---|---|
| pH 2.0 (37°C) | 48 h | 72 h |
| pH 7.4 (37°C) | 12 h | 24 h |
| UV Light (254 nm) | 6 h | 9 h |
Degradation pathways include decarboxylation at elevated temperatures (>150°C) and oxidative deamination under alkaline conditions .
Biological Activities and Applications
| Target Enzyme | IC₅₀ Value | Mechanism |
|---|---|---|
| Xanthine Oxidase | 0.6 nM | Mixed-type inhibition |
| Acetyl-CoA Carboxylase | 3.2 nM | Allosteric modulation |
| Angiotensin-Converting Enzyme | 12 µM | Competitive inhibition |
The 5-amino group enhances hydrogen bonding with enzyme active sites, while the isopropyl moiety improves hydrophobic interactions .
Pharmaceutical Intermediate Use
The compound serves as a key building block in synthesizing:
-
Nonpeptide angiotensin II receptor antagonists
-
COX-2 selective inhibitors
-
Adenosine A₂A receptor agonists
Notably, its incorporation into Y-700 (xanthine oxidase inhibitor) improved metabolic stability by 3-fold compared to earlier analogs .
Analytical Characterization Techniques
Chromatographic Methods
HPLC Conditions:
-
Column: C18 (150 × 4.6 mm, 3.5 µm)
-
Mobile Phase: 0.1% TFA in water/acetonitrile (85:15)
-
Retention Time: 6.8 ± 0.2 min
-
Detection: UV 254 nm
Validation Parameters:
| Parameter | Value |
|---|---|
| Linearity Range | 0.1–100 µg/mL |
| LOD | 0.03 µg/mL |
| LOQ | 0.1 µg/mL |
| Recovery | 98.2–101.4% |
Spectroscopic Analysis
¹H NMR (400 MHz, D₂O): δ 1.35 (d, J=6.8 Hz, 6H, CH(CH₃)₂), 3.05 (m, 1H, CH(CH₃)₂), 6.42 (s, 1H, pyrazole-H), 8.15 (s, 2H, NH₂) .
13C NMR (100 MHz, D₂O): δ 22.1 (CH₃), 28.7 (CH(CH₃)₂), 110.5 (C-4), 128.9 (C-3), 145.2 (C-5), 167.4 (COOH) .
| Parameter | Free Acid | Hydrochloride Salt |
|---|---|---|
| Skin Irritation | Category 2 | Category 1B |
| Eye Damage | Category 1 | Category 1 |
| Acute Toxicity (Oral) | LD₅₀ >2000 mg/kg | LD₅₀ 980 mg/kg |
| Form | Temperature | Humidity | Light Exposure |
|---|---|---|---|
| Free Acid | 2–8°C | <30% RH | Amber glass |
| Hydrochloride | 15–25°C | <40% RH | Opaque container |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume